Dihydro Atranorin Dihydro Atranorin
Brand Name: Vulcanchem
CAS No.: 69168-12-3
VCID: VC0108391
InChI:
SMILES:
Molecular Formula: C₁₉H₂₀O₈
Molecular Weight: 376.36

Dihydro Atranorin

CAS No.: 69168-12-3

Cat. No.: VC0108391

Molecular Formula: C₁₉H₂₀O₈

Molecular Weight: 376.36

* For research use only. Not for human or veterinary use.

Dihydro Atranorin - 69168-12-3

Specification

CAS No. 69168-12-3
Molecular Formula C₁₉H₂₀O₈
Molecular Weight 376.36

Introduction

Chemical Identity and Structure

Dihydro Atranorin, classified as a fungal metabolite, has the molecular formula C19H20O8 and a molecular weight of 376.4 g/mol . Its IUPAC name is (3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 2,4-dihydroxy-3-(hydroxymethyl)-6-methylbenzoate . This compound is also known by several synonyms including proatranorin IV and KBio2_007599, with the CAS number 69168-12-3 .

The chemical structure of Dihydro Atranorin features two aromatic rings connected through an ester linkage. One ring contains hydroxyl, methyl, and methoxycarbonyl functional groups, while the other ring includes hydroxyl, hydroxymethyl, and methyl substituents . This complex structural arrangement contributes to the compound's unique physicochemical properties and potential biological interactions.

Unlike its parent compound Atranorin (C19H18O8), Dihydro Atranorin contains two additional hydrogen atoms, which affects its three-dimensional conformation and reactivity profile . The structural relationship between these compounds provides valuable insights into their comparative properties and activities.

Physical and Chemical Properties

Physical Properties

Dihydro Atranorin exhibits distinct physical properties that influence its behavior in various biological and chemical systems. These properties are summarized in the following table:

PropertyValueMethod
Molecular Weight376.4 g/molComputed by PubChem 2.1
Exact Mass376.11581759 DaComputed by PubChem 2.1
Monoisotopic Mass376.11581759 DaComputed by PubChem 2.1
Topological Polar Surface Area134 ŲComputed by Cactvs 3.4.6.11
XLogP3-AA3.4Computed by XLogP3 3.0
Complexity538Computed by Cactvs 3.4.6.11
Heavy Atom Count27Computed by PubChem
Formal Charge0Computed by PubChem

The topological polar surface area of 134 Ų indicates substantial capacity for polar interactions, while the XLogP3-AA value of 3.4 suggests moderate lipophilicity . These properties influence the compound's solubility, membrane permeability, and potential bioavailability in biological systems.

Chemical Properties

The chemical reactivity and interaction potential of Dihydro Atranorin are determined by its functional groups and structural features:

PropertyValueMethod
Hydrogen Bond Donor Count4Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count8Computed by Cactvs 3.4.6.11
Rotatable Bond Count6Computed by Cactvs 3.4.6.11
Defined Atom Stereocenter Count0Computed by PubChem
Undefined Atom Stereocenter Count0Computed by PubChem
Defined Bond Stereocenter Count0Computed by PubChem
Undefined Bond Stereocenter Count0Computed by PubChem
Covalently-Bonded Unit Count1Computed by PubChem

The presence of multiple hydrogen bond donors (4) and acceptors (8) enhances the compound's ability to form hydrogen bonds with biological macromolecules, potentially influencing its binding affinity to proteins and other biomolecules . The six rotatable bonds provide conformational flexibility, which may impact its interaction with biological targets.

Biological Significance

Role as a Fungal Metabolite

Analytical Characterization

The identification and characterization of Dihydro Atranorin can be performed using various analytical techniques. Mass spectrometry, particularly GC-MS, has been employed to analyze this compound . The availability of mass spectral data facilitates its identification in complex mixtures and natural sources.

The structural characterization of related compounds like Atranorin has utilized advanced techniques including NMR spectroscopy (both 1H and 13C NMR), with spectra recorded in CDCl3-d1 and referenced to internal standards . Similar approaches could be applied to Dihydro Atranorin for comprehensive structural elucidation.

Molecular modeling and computational chemistry have also been employed to study the structural properties of Atranorin, using software packages such as VMD, AutoDock Vina, and UCSF Chimera . These computational approaches could provide valuable insights into the three-dimensional structure and molecular interactions of Dihydro Atranorin.

Research Applications and Future Directions

The structural complexity and biological origin of Dihydro Atranorin suggest several potential research applications:

Structure-Activity Relationship Studies

Comparing the biological activities of Dihydro Atranorin with Atranorin and other structurally related compounds could provide valuable insights into the relationship between chemical structure and biological function. Such studies may identify key structural features responsible for specific activities.

Protein Binding Studies

Given Atranorin's documented binding to human serum albumin, investigating the protein binding properties of Dihydro Atranorin could reveal important information about its potential pharmacokinetic behavior and biological interactions .

Evaluation of Biological Activities

Systematic evaluation of Dihydro Atranorin's biological activities, including potential anticancer, antimicrobial, anti-inflammatory, or antioxidant properties, would expand our understanding of its therapeutic potential. Studies similar to those conducted with Atranorin in animal models could provide valuable comparative data .

Metabolic Pathway Elucidation

Investigating the biosynthesis and metabolism of Dihydro Atranorin in fungi could contribute to our understanding of fungal secondary metabolism and potentially identify novel enzymatic processes.

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